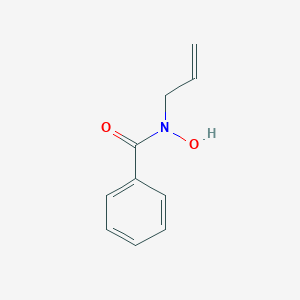

N-Allyl-N-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

154491-53-9 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

N-hydroxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H11NO2/c1-2-8-11(13)10(12)9-6-4-3-5-7-9/h2-7,13H,1,8H2 |

InChI Key |

BRHIWRWVVLAPDC-UHFFFAOYSA-N |

SMILES |

C=CCN(C(=O)C1=CC=CC=C1)O |

Canonical SMILES |

C=CCN(C(=O)C1=CC=CC=C1)O |

Synonyms |

Benzamide, N-hydroxy-N-2-propenyl- (9CI) |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of N Allyl N Hydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of N-Allyl-N-hydroxybenzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic connectivity and infer stereochemical details.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy reveals the chemical environment of all protons within the molecule. The spectrum of N-Allyl-N-hydroxybenzamide is expected to show distinct signals corresponding to the protons of the phenyl ring, the allyl group, and the N-hydroxy moiety. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

The anticipated proton environments are:

Aromatic Protons (C₆H₅-) : The five protons on the phenyl ring are expected to appear in the downfield region of the spectrum, typically between δ 7.4 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. Their signals would likely present as complex multiplets.

Allylic Methylene Protons (-N-CH₂-) : The two protons on the carbon adjacent to the nitrogen atom are expected to resonate at approximately δ 4.0-4.5 ppm. This signal would likely appear as a doublet, coupled to the adjacent vinyl proton.

Vinyl Methine Proton (-CH=) : The single proton on the central carbon of the allyl group is anticipated to produce a multiplet in the range of δ 5.8-6.1 ppm.

Terminal Vinyl Protons (=CH₂) : The two terminal protons of the allyl group are diastereotopic and would give rise to two separate signals, likely appearing as doublets of doublets around δ 5.1-5.4 ppm.

Hydroxyl Proton (N-OH) : The proton of the N-hydroxy group is expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but is typically observed in the downfield region, often above δ 9.0 ppm for hydroxamic acids researchgate.net.

Table 1: Predicted ¹H NMR Spectral Data for N-Allyl-N-hydroxybenzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl H | 7.4 – 7.8 | Multiplet |

| Allyl -CH₂- | 4.0 – 4.5 | Doublet |

| Allyl -CH= | 5.8 – 6.1 | Multiplet |

| Allyl =CH₂ | 5.1 – 5.4 | Doublet of Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

The expected signals for N-Allyl-N-hydroxybenzamide are:

Carbonyl Carbon (C=O) : The carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 165-170 ppm researchgate.net.

Aromatic Carbons (C₆H₅-) : The six carbons of the phenyl ring will produce signals in the aromatic region (δ 127-135 ppm). The carbon directly attached to the carbonyl group (ipso-carbon) will have a distinct shift from the ortho, meta, and para carbons.

Allyl Carbons : The three carbons of the allyl group are expected at:

-N-CH₂- : Approximately δ 45-55 ppm.

-CH= : Around δ 130-135 ppm.

=CH₂ : Around δ 115-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for N-Allyl-N-hydroxybenzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 165 – 170 |

| Phenyl C (ipso) | 132 – 135 |

| Phenyl C (ortho, meta, para) | 127 – 131 |

| Allyl -CH= | 130 – 135 |

| Allyl =CH₂ | 115 – 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations (cross-peaks) would be observed between the adjacent protons within the allyl group (-CH₂-CH=CH₂) and among the coupled protons of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals of the allyl CH₂, CH, and terminal CH₂ to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing the connectivity of the larger molecular fragments. Expected key correlations for N-Allyl-N-hydroxybenzamide would include a cross-peak between the allylic methylene protons (-N-CH₂-) and the carbonyl carbon (C=O), as well as correlations from the ortho-protons of the phenyl ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the molecule's preferred conformation in solution, for example, by showing spatial proximity between the protons of the allyl group and those of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of N-Allyl-N-hydroxybenzamide is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for N-Allyl-N-hydroxybenzamide

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-Hydroxy | O-H stretch | 3100 – 3200 | Broad, Medium |

| Aromatic C-H | C-H stretch | 3000 – 3100 | Medium |

| Alkene C-H | C-H stretch | 3020 – 3080 | Medium |

| Amide Carbonyl | C=O stretch (Amide I) | 1600 – 1640 | Strong |

| Aromatic C=C | C=C stretch | 1450 – 1600 | Medium-Strong |

| Alkene C=C | C=C stretch | ~1645 | Medium |

| Amide C-N | C-N stretch | 1400 – 1450 | Medium |

The broad O-H stretching band is characteristic of the N-hydroxy group researchgate.net. The carbonyl (C=O) stretching frequency is expected to be lower than that of a typical tertiary amide due to the electronic influence of the adjacent N-OH group researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI-MS), the molecule is fragmented, and the resulting pattern of charged fragments provides a structural fingerprint.

For N-Allyl-N-hydroxybenzamide (C₁₀H₁₁NO₂), the exact molecular weight is 177.08 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 177.

The fragmentation pattern would be dictated by the stability of the resulting carbocations and radical species. Key expected fragments include:

m/z 105 : This peak, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is typically the most intense fragment (the base peak) for benzoyl derivatives and arises from the cleavage of the C-N bond nih.gov.

m/z 77 : This fragment corresponds to the phenyl cation ([C₆H₅]⁺), resulting from the loss of a CO group from the benzoyl cation.

m/z 136 : This peak would result from the loss of the allyl group ([M - C₃H₅]⁺ or [M - 41]⁺).

m/z 160 : This fragment would correspond to the loss of the hydroxyl radical ([M - OH]⁺ or [M - 17]⁺).

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Allyl-N-hydroxybenzamide

| m/z | Proposed Fragment Ion |

|---|---|

| 177 | [C₁₀H₁₁NO₂]⁺ (Molecular Ion) |

| 160 | [M - OH]⁺ |

| 136 | [M - C₃H₅]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of N-Allyl-N-hydroxybenzamide in the crystal lattice.

While no published crystal structure for N-Allyl-N-hydroxybenzamide is currently available, analysis of related hydroxamic acid and benzamide (B126) structures allows for well-founded predictions researchgate.netresearchgate.netmdpi.com. A crystallographic study would be expected to show:

Planarity : The central benzohydroxamic acid fragment [C₆H₅-C(O)N(OH)-] would likely be nearly planar.

Conformation : The orientation of the allyl group relative to the plane of the amide would be clearly defined.

Intermolecular Interactions : A key feature would be the presence of intermolecular hydrogen bonds. The N-OH group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the N-OH oxygen can act as acceptors. These interactions would govern the packing of the molecules in the crystal, likely forming dimers or chain-like structures.

The definitive data from an X-ray analysis would serve as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical spectroscopic techniques used to determine the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, providing information about the electronic transitions of a molecule. VCD, its counterpart in the infrared region, measures the differential absorption of left and right circularly polarized infrared radiation, probing the vibrational transitions of a molecule.

For a molecule like N-Allyl-N-hydroxybenzamide, which can exist as enantiomers if a chiral center is present, CD and VCD would be invaluable for assigning its absolute configuration. The techniques are highly sensitive to the three-dimensional arrangement of atoms and functional groups. ru.nl In practice, the experimental CD and VCD spectra of an enantiomerically pure sample of N-Allyl-N-hydroxybenzamide would be recorded. These experimental spectra would then be compared to theoretical spectra calculated for a specific enantiomer (e.g., the R- or S-enantiomer). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized compound.

The application of VCD, in particular, offers high spectral resolution and is well-suited for studying complex molecular systems in solution. ru.nl The analysis of VCD spectra can provide detailed conformational information because the signals are highly dependent on the spatial arrangement of different parts of the molecule. ru.nl

Advanced Spectroscopic Methods for Conformational Analysis

The conformational landscape of N-Allyl-N-hydroxybenzamide, which describes the different spatial arrangements of its atoms, can be investigated using a variety of advanced spectroscopic methods. The presence of the flexible allyl group and the potential for cis-trans isomerism around the amide bond make its conformational analysis a complex but crucial task for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (1D) and two-dimensional (2D) NMR techniques are central to conformational analysis in solution. nih.gov For N-Allyl-N-hydroxybenzamide, 1H NMR spectroscopy can reveal the presence of different conformers by the appearance of distinct sets of peaks for the protons. nih.gov The ratio of these conformers can often be determined by integrating the corresponding signals. nih.gov

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of protons. The presence or absence of cross-peaks in a NOESY spectrum can be used to establish the geometry of the N-hydroxy amide bond (cis or trans). nih.gov In related N-hydroxy peptoids, the N-hydroxy amides have been found to strongly favor trans conformations. nih.gov

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a valuable tool for studying the conformational and configurational isomerism in molecules containing amide groups. nih.gov The positions of the N-H and C=O stretching vibrations in the IR spectrum are sensitive to the conformation of the amide bond and the presence of hydrogen bonding. nih.gov For N-Allyl-N-hydroxybenzamide, temperature- and concentration-dependent IR studies could provide insights into the conformational equilibrium and intermolecular interactions.

The following table summarizes the key spectroscopic techniques and their potential applications in the analysis of N-Allyl-N-hydroxybenzamide:

| Spectroscopic Technique | Information Provided | Potential Application for N-Allyl-N-hydroxybenzamide |

| Circular Dichroism (CD) | Stereochemical assignment of chiral molecules. | Determination of the absolute configuration of enantiomerically pure N-Allyl-N-hydroxybenzamide. |

| Vibrational Circular Dichroism (VCD) | Stereochemical assignment and detailed conformational information in solution. ru.nl | Unambiguous assignment of absolute configuration and analysis of solution-phase conformation. |

| Nuclear Magnetic Resonance (NMR) | Presence and ratio of different conformers, geometry of amide bonds. nih.gov | Identification of cis/trans isomers and determination of the preferred conformation in solution. |

| Infrared (IR) Spectroscopy | Conformational isomerism and hydrogen bonding. nih.gov | Investigation of the conformational equilibrium and intermolecular interactions. |

Chemical Reactivity and Mechanistic Investigations of N Allyl N Hydroxybenzamide

Reactivity of the Hydroxamic Acid Moiety

The hydroxamic acid functional group, -C(=O)N(OH)-, is the cornerstone of the molecule's activity as a metal chelator and its participation in various redox processes. The presence of both N-H and O-H bonds in primary and secondary hydroxamic acids makes them susceptible to reactions involving proton and electron transfers.

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are exchanged, often in a concerted step. acs.org This process allows for the homolytic cleavage of bonds by formally adding or removing a hydrogen atom (H•). acs.org In the context of N-Allyl-N-hydroxybenzamide, the N-OH bond of the hydroxamic acid is a potential site for PCET activation.

PCET can proceed through either stepwise or concerted pathways. acs.org A stepwise mechanism would involve initial proton transfer followed by electron transfer (PT/ET) or the reverse (ET/PT), processes that generate high-energy charged intermediates. acs.org A concerted PCET mechanism avoids these intermediates, offering a lower energy pathway. acs.org The specific mechanism is highly dependent on factors like the thermodynamic properties of the molecule and the local environment. rsc.org For hydroxamic acids, interaction with oxidants can lead to the formation of N-centered radicals. nih.govresearchgate.net In the case of N-Allyl-N-hydroxybenzamide, an amidyl radical generated via PCET could subsequently undergo intramolecular reactions, such as cyclization onto the pendant allyl group. acs.org

Table 1: Potential PCET Pathways for Hydroxamic Acids

| Mechanism | Description | Intermediate | Reference |

|---|---|---|---|

| Stepwise (ET/PT) | Electron transfer precedes proton transfer. | Radical cation | acs.org |

| Stepwise (PT/ET) | Proton transfer precedes electron transfer. | Anion | acs.org |

| Concerted (CPET) | Electron and proton are transferred in a single kinetic step. | None | acs.orgresearchgate.net |

This table is generated based on general principles of PCET and may not represent experimentally verified pathways for N-Allyl-N-hydroxybenzamide specifically.

The amide character of the hydroxamic acid moiety allows it to undergo reactions typical of amides, though its reactivity is modulated by the N-hydroxy substituent. One common reaction of primary amides is dehydration to form nitriles, typically using strong dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). chemistrysteps.comyoutube.com

For N-Allyl-N-hydroxybenzamide, which is an N-substituted secondary amide, this direct conversion to a simple nitrile is not possible. However, the reaction with dehydrating agents can still occur. The mechanism generally involves the activation of the carbonyl oxygen by the dehydrating agent, converting it into a good leaving group. chemistrysteps.com Subsequent elimination steps would then follow. The specific outcome for N-Allyl-N-hydroxybenzamide would depend on the reaction conditions and the stability of potential intermediates, possibly leading to rearrangement products like those seen in the Lossen rearrangement for hydroxamic acid esters, or other complex transformations rather than simple dehydration. wikipedia.org

Reactions Involving the Allyl Group

The allyl group (–CH₂–CH=CH₂) is a versatile functional handle that enables a wide array of synthetic transformations, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation.

Olefin metathesis, a reaction that breaks and reforms carbon-carbon double bonds, is a powerful tool in organic synthesis. nih.govraineslab.com The terminal double bond in N-Allyl-N-hydroxybenzamide makes it a suitable substrate for cross-metathesis reactions. When reacted with another olefin in the presence of a ruthenium catalyst (such as Grubbs' second-generation catalyst), a new, functionalized unsaturated hydroxamic acid derivative can be formed. nih.gov This approach provides direct access to a variety of α,β-unsaturated hydroxamates. nih.gov

Cross-coupling reactions, often catalyzed by palladium or nickel, are fundamental for C-C and C-N bond formation. While the allyl group itself can be activated to participate in reactions like the Suzuki coupling (typically as an allylic alcohol or acetate), the hydroxamic acid moiety can also direct reactivity. nsf.gov For instance, copper-mediated cross-coupling of O-acetyl hydroxamic acids with boronic acids can form N-arylated products. nih.gov Furthermore, palladium-catalyzed coupling of hydroxylamines with aryl halides is an effective method for creating N-arylhydroxylamine products. organic-chemistry.org

Direct functionalization of allylic C-H bonds is an atom-economical strategy that avoids the need for pre-functionalization of the substrate. rsc.org N-Allylbenzamides are excellent substrates for such transformations. researchgate.net Group 9 transition-metal complexes (Co, Rh, Ir) have been shown to catalyze the allylic C-H functionalization, proceeding via a metal-π-allyl intermediate. rsc.orgnih.gov Copper-catalyzed oxidative couplings of N-allylbenzamides have been developed to achieve regioselective C-N and C-O bond formation at the allylic position. researchgate.net These reactions demonstrate that the C-H bonds adjacent to the double bond can be selectively activated to form new bonds with various nucleophiles. researchgate.netnih.gov

Table 2: Examples of Catalytic Systems for Allylic C-H Functionalization

| Catalyst System | Reaction Type | Substrate Class | Reference |

|---|---|---|---|

| Copper-based | Oxidative C-N/C-O bond formation | N-Allylbenzamides | researchgate.net |

| Rhodium-based | Intermolecular C-H functionalization | Alkenes with allylic C-H bonds | rsc.orgnih.gov |

This table highlights catalytic systems applicable to substrates similar to N-Allyl-N-hydroxybenzamide.

The allyl group can act as an internal nucleophile or electrophile precursor, facilitating a variety of cyclization reactions to form heterocyclic structures. A notable example is the enantioselective oxidative cyclization of N-allyl carboxamides, which can be achieved using a chiral iodoarene catalyst. nih.gov This method allows for the synthesis of highly enantioenriched oxazolines and oxazines. nih.gov In such reactions, the allyl double bond attacks an activated intermediate, leading to ring closure. Similarly, intramolecular cyclization of N-allyl propiolamides is an efficient strategy for constructing highly substituted γ-lactams, which are core structures in many biologically active compounds. semanticscholar.org These transformations underscore the utility of the allyl group in N-Allyl-N-hydroxybenzamide as a key element for building molecular complexity. nih.gov

Lack of Specific Research Data Precludes Article Generation on the Chemical Reactivity of N-Allyl-N-hydroxybenzamide

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the chemical reactivity and mechanistic investigations of N-Allyl-N-hydroxybenzamide. Despite a comprehensive search for scholarly articles and research data, no specific studies detailing tandem reactions, cascade processes, reaction kinetics, or thermodynamics of this particular compound could be identified.

The initial inquiry sought to build a detailed article focusing on the following aspects of N-Allyl-N-hydroxybenzamide:

Reaction Kinetics and Thermodynamics Studies

However, the scientific literature does not currently contain specific research findings, such as reaction schemes, mechanistic pathways, or quantitative kinetic and thermodynamic data, for N-Allyl-N-hydroxybenzamide. While research exists for related structures, such as other benzamide (B126) derivatives or compounds with allyl groups, the strict requirement to focus solely on N-Allyl-N-hydroxybenzamide cannot be met.

Consequently, the generation of a scientifically accurate and informative article adhering to the specified outline is not possible at this time due to the absence of requisite research data. Further experimental investigation into the chemical properties and reactivity of N-Allyl-N-hydroxybenzamide would be necessary to provide the detailed insights required for such an article.

Computational and Theoretical Studies on N Allyl N Hydroxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. rsc.org For N-Allyl-N-hydroxybenzamide, calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

The primary goal of geometry optimization is to find the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of atoms in the molecule. This process yields crucial information about bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available, providing validation for the chosen computational method. For instance, the calculations would reveal the precise lengths of the C=O, N-O, and C-N bonds within the hydroxamic acid moiety, as well as the geometry of the allyl and benzoyl groups.

Table 1: Illustrative Optimized Geometrical Parameters for N-Allyl-N-hydroxybenzamide This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | ||

| C=O | 1.24 Å | |

| C-N | 1.37 Å | |

| N-O | 1.41 Å | |

| O-H | 0.97 Å | |

| Bond Angles | ||

| O=C-N | 121.5° | |

| C-N-O | 118.0° | |

| Dihedral Angle | ||

| C-C-N-O | 175.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. taylorandfrancis.comyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity, while the energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. taylorandfrancis.com For N-Allyl-N-hydroxybenzamide, FMO analysis would identify which parts of the molecule are most likely to participate in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Properties of N-Allyl-N-hydroxybenzamide This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and delocalization effects within a molecule. wikipedia.orgwisc.edu This method transforms the complex, delocalized molecular orbitals into localized orbitals that are easily interpreted in terms of classical chemical bonding concepts. wikipedia.org

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in N-Allyl-N-hydroxybenzamide This table presents hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(O) on C=O | π(C-N) | 25.5 |

| LP(N) | π(C=O) | 30.2 |

| π(C=C)allyl | π*(C=O)benzoyl | 5.8 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or poor in electron density. deeporigin.com The MEP surface is color-coded to represent the electrostatic potential, providing a guide to the sites of electrophilic and nucleophilic attack.

Typically, regions of negative electrostatic potential (colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. deeporigin.comresearchgate.net Green areas represent neutral potential. For N-Allyl-N-hydroxybenzamide, the MEP map would likely show a strong negative potential around the carbonyl oxygen and the hydroxyl oxygen, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. nih.gov By systematically rotating specific bonds (dihedral angles), a potential energy surface (PES) can be generated. longdom.org This surface maps the energy of the molecule as a function of its geometry.

The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. longdom.org For N-Allyl-N-hydroxybenzamide, a key analysis would involve scanning the dihedral angles around the C-N and N-O bonds to identify the most stable conformations. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

Spectroscopic Parameter Prediction

Theoretical calculations are widely used to predict various spectroscopic parameters, which can then be used to interpret and verify experimental spectra. researchgate.net Using DFT methods, it is possible to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted. researchgate.net These theoretical spectra serve as a valuable tool for structural elucidation and for assigning peaks in experimentally recorded spectra. For N-Allyl-N-hydroxybenzamide, theoretical predictions would help assign the vibrational modes of the carbonyl, hydroxyl, and allyl groups, as well as the chemical shifts of its various protons and carbons.

Table 4: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3465 |

| C=O stretch | 1655 | 1660 |

| C=C stretch (allyl) | 1640 | 1645 |

| N-O stretch | 910 | 915 |

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are crucial for modern technologies like optical signal processing and telecommunications. researchgate.netinoe.ro Computational chemistry can predict the NLO properties of molecules, guiding the design of new materials. Key NLO parameters include the total static dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). dtic.milnih.gov

The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's second-order NLO activity. inoe.ro Molecules with significant charge transfer characteristics, often found in systems with electron-donating and electron-accepting groups, tend to exhibit large β values. inoe.ro Calculations for N-Allyl-N-hydroxybenzamide would determine its potential as an NLO material by quantifying these properties.

Table 5: Illustrative Calculated Nonlinear Optical Properties This table presents hypothetical data for illustrative purposes.

| Parameter | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (α) | 1.5 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 4.0 x 10⁻³⁰ esu |

Coordination Chemistry of N Allyl N Hydroxybenzamide

Chelating Properties of the Hydroxamic Acid Ligand

Hydroxamic acids, as a class of organic compounds, are well-recognized for their excellent chelating properties. The characteristic functional group, -C(O)N(OH)-, allows for the formation of stable five-membered rings with metal ions. This chelation typically occurs through the deprotonation of the hydroxylamino group (-N-OH) and coordination of the resulting anionic oxygen and the carbonyl oxygen to the metal center. This bidentate O,O-coordination is the most common binding mode for hydroxamic acids.

The presence of the N-allyl group in N-Allyl-N-hydroxybenzamide introduces an additional functional moiety. While the primary chelation is expected to occur through the hydroxamate group, the allyl group could potentially influence the electronic properties of the ligand and the steric environment around the metal center, which may, in turn, affect the stability and reactivity of the resulting complexes. However, without specific studies on N-Allyl-N-hydroxybenzamide, these effects remain speculative.

Formation of Metal Complexes with Transition Metals (e.g., Ni(II), Cu(II), Zn(II), Co)

The formation of complexes between hydroxamic acids and transition metals like Ni(II), Cu(II), Zn(II), and Co(II) is a well-documented phenomenon. These interactions typically result in the formation of stable, often colored, coordination compounds. The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and 1:3. The specific geometry of the resulting complex is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries for these metal ions include octahedral, tetrahedral, and square planar.

Applications in Metal-Catalyzed Reactions (as a ligand component)

Hydroxamic acid derivatives and their metal complexes have found applications in various catalytic processes. The ability of the hydroxamate ligand to stabilize metal centers in different oxidation states makes them attractive candidates for use in catalysis. Transition metal complexes, in general, are widely used as catalysts in a plethora of organic transformations.

While related compounds, such as N-allylbenzamides, have been utilized in metal-catalyzed reactions, specific examples of N-Allyl-N-hydroxybenzamide serving as a ligand component in such reactions are not prominently featured in the available research. The potential for the allyl group to participate in or influence catalytic cycles, or for the metal complexes to exhibit unique catalytic activities, remains an area for future investigation.

Derivatives and Analogues of N Allyl N Hydroxybenzamide

Synthesis and Characterization of Structural Isomers and Analogues

The synthesis of N-Allyl-N-hydroxybenzamide and its analogues can be achieved through several synthetic routes, primarily involving the acylation of a substituted hydroxylamine (B1172632) with a corresponding benzoyl chloride or the reaction of an ester with hydroxylamine. The characterization of these compounds relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

A direct comparison of the synthesis of N-Allyl-N-hydroxybenzamide with its structural isomer, N-Allyl-2-hydroxybenzamide (also known as N-Allylsalicylamide), highlights key differences in starting materials and reaction conditions.

The synthesis of N-Allyl-N-hydroxybenzamide typically proceeds through the reaction of benzoyl chloride with N-allylhydroxylamine. The N-allylhydroxylamine can be prepared beforehand or generated in situ. A plausible synthetic route involves the reaction of allylamine (B125299) with a suitable oxygen-transfer reagent or through the reduction of an appropriate oxime. The subsequent acylation with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, yields the desired product.

N-Allyl-2-hydroxybenzamide , on the other hand, is synthesized by the acylation of allylamine with salicylic (B10762653) acid or its activated derivatives, such as salicyloyl chloride or a salicylic acid ester. The presence of the phenolic hydroxyl group in salicylic acid requires careful selection of reaction conditions to avoid undesired side reactions, such as O-acylation. Often, the hydroxyl group is protected prior to the amidation reaction and deprotected in a subsequent step. A common method involves the reaction of methyl salicylate (B1505791) with allylamine at elevated temperatures.

| Feature | N-Allyl-N-hydroxybenzamide Synthesis | N-Allyl-2-hydroxybenzamide (N-Allylsalicylamide) Synthesis |

| Key Reactants | Benzoyl chloride and N-allylhydroxylamine | Salicylic acid (or its derivative) and Allylamine |

| Key Bond Formation | Amide bond formation between a carbonyl group and a hydroxylamine nitrogen | Amide bond formation between a carbonyl group and an amine nitrogen |

| Potential Challenges | Stability of N-allylhydroxylamine, potential for side reactions at the hydroxylamine moiety. | Potential for O-acylation of the phenolic hydroxyl group, requiring protection/deprotection steps. |

| Typical Reagents | Benzoyl chloride, N-allylhydroxylamine, pyridine, triethylamine. | Salicylic acid, thionyl chloride (to form salicyloyl chloride), allylamine, or methyl salicylate and allylamine. |

The synthesis of a variety of N-substituted hydroxybenzamides has been explored to understand the influence of the N-substituent on the compound's properties. The general synthetic strategies are similar to that of N-Allyl-N-hydroxybenzamide, involving the acylation of an N-substituted hydroxylamine.

For instance, the synthesis of N-methyl-N-hydroxybenzamide can be achieved by reacting benzoyl chloride with N-methylhydroxylamine. Similarly, N-aryl-N-hydroxybenzamides can be prepared from the corresponding N-arylhydroxylamines. The nature of the N-substituent (alkyl, aryl, etc.) can influence the nucleophilicity of the hydroxylamine nitrogen and may require adjustments in reaction conditions, such as the choice of base and solvent.

A study on the synthesis of N-substituted benzamide (B126) derivatives for other applications provides a general procedure that can be adapted. This involves the activation of the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of the amine component. This method is often preferred for its mild reaction conditions. researchgate.net

Impact of Substituent Variations on Chemical Properties and Reactivity

Variations in the substituents on both the benzene (B151609) ring and the N-allyl group of N-Allyl-N-hydroxybenzamide can significantly impact its chemical properties and reactivity. These effects are primarily electronic and steric in nature.

Substituents on the Benzene Ring:

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) on the aromatic ring increase the electron density of the carbonyl group, making it less electrophilic. This can decrease the rate of nucleophilic attack on the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The position of the substituent (ortho, meta, or para) also plays a crucial role. Ortho-substituents can exert steric hindrance, which may affect the conformation of the molecule and the accessibility of the reactive centers.

| Substituent Type | Position | Effect on Carbonyl Electrophilicity | Expected Impact on Reactivity towards Nucleophiles |

| Electron-Donating (e.g., -OCH₃) | Para | Decreased | Decreased |

| Electron-Withdrawing (e.g., -NO₂) | Para | Increased | Increased |

| Sterically Bulky (e.g., -tBu) | Ortho | May be slightly decreased due to electronic effects, but steric hindrance is the dominant factor. | Decreased due to steric hindrance |

Substituents on the N-Allyl Group:

Modifications to the allyl group can also influence the molecule's properties. For example, the introduction of alkyl groups on the allyl chain can increase steric bulk around the nitrogen atom, potentially hindering its interaction with other molecules. The electronic nature of the allyl group itself can influence the acidity of the N-OH proton.

Stereochemical Studies of N-Allyl-N-hydroxybenzamide Derivatives

The presence of the allyl group in N-Allyl-N-hydroxybenzamide introduces the possibility of stereoisomerism in its derivatives, particularly when the allyl group itself is chiral or when reactions involving the double bond create new stereocenters.

Stereochemical studies of reactions involving allylic systems are crucial for understanding reaction mechanisms and for the synthesis of enantiomerically pure compounds. For instance, palladium-catalyzed cross-coupling reactions of enantioenriched allylic systems have been shown to proceed with high stereospecificity. A study on the cross-coupling of allylic silanolate salts with aromatic bromides established that the transmetalation step proceeds through a syn-Sₑ' mechanism. nih.gov This involves an intramolecular delivery of the arylpalladium electrophile. While this study does not directly involve N-Allyl-N-hydroxybenzamide, the principles of stereocontrol in reactions of allylic compounds are relevant.

In the context of N-Allyl-N-hydroxybenzamide derivatives, stereochemical investigations could involve:

Asymmetric synthesis: The development of methods to synthesize enantiomerically enriched derivatives, for example, by using chiral catalysts or starting from chiral precursors.

Stereoselective reactions: Studying the stereochemical outcome of reactions at the allyl double bond, such as epoxidation or dihydroxylation. The directing effect of the hydroxamic acid moiety could influence the facial selectivity of such reactions.

Conformational analysis: Investigating the preferred conformations of N-Allyl-N-hydroxybenzamide and its derivatives in solution and in the solid state. This can be achieved through a combination of NMR spectroscopy (e.g., NOE experiments) and computational modeling. The orientation of the allyl group relative to the benzoyl group can have significant implications for the molecule's reactivity and biological activity.

Understanding the stereochemistry of these derivatives is essential for elucidating their interactions with biological targets and for the design of new molecules with specific three-dimensional structures.

Analytical Method Development for Research on N Allyl N Hydroxybenzamide

Development of Chromatographic Methods (e.g., HPLC, GC-FID) for Purity and Yield Determination

Chromatographic techniques are the cornerstone for assessing the purity and determining the yield of N-Allyl-N-hydroxybenzamide. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to the compound's polarity and thermal sensitivity.

High-Performance Liquid Chromatography (HPLC)

The development of an HPLC method for N-Allyl-N-hydroxybenzamide would typically involve a reverse-phase approach, which is effective for separating moderately polar organic compounds. While specific literature on a validated method for N-Allyl-N-hydroxybenzamide is scarce, methods developed for analogous N-substituted benzamide (B126) and N-hydroxybenzamide derivatives provide a clear blueprint for its analysis. sielc.comnih.govresearchgate.net

A typical method would utilize a C18 column, which contains a non-polar stationary phase. The separation is achieved by using a polar mobile phase, which elutes the components of the mixture based on their hydrophobicity. nih.govresearchgate.net For N-Allyl-N-hydroxybenzamide, a mobile phase consisting of a mixture of acetonitrile and water is common, often with a small amount of acid like formic or phosphoric acid to improve peak shape and ensure the reproducibility of retention times. sielc.comnih.gov Detection is most commonly performed using a UV detector, as the benzamide structure contains a chromophore that absorbs UV light. nih.govresearchgate.net

The following table outlines typical parameters for an HPLC method suitable for the analysis of N-Allyl-N-hydroxybenzamide, based on methods for similar compounds. nih.govresearchgate.net

| Parameter | Specification | Purpose |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating the compound based on polarity. |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Eluent to carry the sample through the column; formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |

| Detection | UV Absorbance at a specific wavelength (e.g., 254 nm or 320 nm) | Quantifies the compound as it elutes from the column. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system for analysis. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Maintains stable retention times. |

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For purity determination, GC with a Flame Ionization Detector (FID) is frequently used. The FID is a sensitive, universal detector for organic compounds, making it suitable for quantifying the main compound relative to any volatile organic impurities. nih.gov However, the applicability of GC-FID to N-Allyl-N-hydroxybenzamide is limited by the compound's relatively low volatility and potential for thermal degradation at the high temperatures required for vaporization in the GC inlet. HPLC is therefore the more common and appropriate choice for the routine analysis of purity and yield for this class of compounds.

Quantitative Analysis Techniques in Synthetic Processes

Quantitative analysis is essential for monitoring the progress of the synthesis of N-Allyl-N-hydroxybenzamide and for calculating the final yield. The HPLC-UV method described above is the primary tool for this purpose.

To perform quantitative analysis, a calibration curve is constructed by preparing a series of standard solutions of highly purified N-Allyl-N-hydroxybenzamide at known concentrations. These standards are injected into the HPLC, and the corresponding peak areas are measured. A graph of peak area versus concentration is then plotted, which should yield a linear relationship in the desired concentration range. researchgate.net

The sample from the synthesis reaction (after appropriate workup and dilution) is then injected into the HPLC under the same conditions. The area of the peak corresponding to N-Allyl-N-hydroxybenzamide is measured, and its concentration is determined by interpolation from the linear calibration curve. nih.gov This concentration is then used to calculate the reaction yield.

Key parameters for method validation in quantitative analysis, based on guidelines from the International Conference on Harmonisation (ICH), include: researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For similar compounds, linearity has been demonstrated over concentration ranges like 10-100 µg/mL or 0.25-20 µg/mL. researchgate.netnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov For a similar N-hydroxybenzamide derivative, the LOD and LOQ were reported as 0.1 ng and 0.2 ng, respectively. nih.govresearchgate.net

Advanced hyphenated techniques for complex mixture analysis

During the synthesis of N-Allyl-N-hydroxybenzamide, the reaction mixture can be complex, containing the desired product, unreacted starting materials, intermediates, and various by-products. While HPLC-UV can quantify the main product, it may not be sufficient to identify unknown impurities. For this, advanced hyphenated techniques, which couple a separation technique with a powerful detection method, are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. ekb.eg As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The MS provides mass-to-charge ratio (m/z) data for the eluting compounds, which yields information about their molecular weight and structure. ekb.eg

In the context of N-Allyl-N-hydroxybenzamide research, LC-MS is used to:

Confirm Product Identity: The molecular weight of the target compound can be confirmed by identifying its molecular ion peak in the mass spectrum. nih.gov

Identify Impurities and By-products: LC-MS can provide the molecular weights of unknown peaks in the chromatogram, which is the first step in their structural elucidation. This is crucial for understanding the reaction pathways and optimizing the synthesis to minimize impurity formation. rsc.org

Analyze Complex Reaction Mixtures: It allows for the analysis of crude reaction mixtures without extensive purification, providing rapid feedback on the reaction's progress and outcome. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to LC-MS, GC-MS combines gas chromatography with mass spectrometry. It is highly effective for the separation and identification of volatile and thermally stable compounds. semanticscholar.org While direct analysis of N-Allyl-N-hydroxybenzamide by GC-MS may be challenging, it can be an excellent tool for identifying volatile impurities or starting materials present in the reaction mixture. The mass spectrometer provides detailed fragmentation patterns for each compound, which can be compared against spectral libraries for positive identification. nih.gov

Q & A

Q. Resolution Strategy :

Cross-Validate : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Dynamic NMR : Perform variable-temperature NMR to detect tautomeric shifts ().

Crystallography : Obtain single-crystal X-ray data (as in for analogous compounds).

Advanced: What experimental approaches mitigate thermal decomposition during N-Allyl-N-hydroxybenzamide synthesis?

Methodological Answer:

Thermal instability is common in hydroxamic acids (). Mitigation strategies include:

- Low-Temperature Reactions : Conduct steps below 10°C ().

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation.

- Additive Stabilizers : Introduce radical scavengers (e.g., BHT) at 0.1–0.5 wt%.

Q. Decomposition Analysis :

- TGA/DSC : Monitor mass loss and exothermic peaks ().

- HPLC Tracking : Quantify degradation products (e.g., benzaldehyde derivatives) over time.

Advanced: How can computational modeling guide the design of N-Allyl-N-hydroxybenzamide derivatives for biological studies?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., histone deacetylases).

QSAR Modeling : Correlate substituent effects (e.g., allyl vs. methyl groups) with bioactivity ().

DFT Calculations : Optimize geometry and assess electronic properties (e.g., HOMO-LUMO gaps) with Gaussian 14.

Validation : Compare computational predictions with in vitro enzyme inhibition assays ().

Advanced: What analytical techniques are critical for detecting trace impurities in N-Allyl-N-hydroxybenzamide?

Methodological Answer:

Q. Quality Control Protocol :

- Batch Testing : Analyze 3 independent syntheses.

- Stability Chambers : Store samples at 25°C/60% RH for 6 months to assess degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.